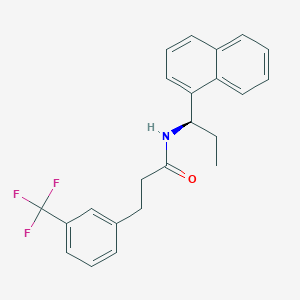
(R)-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide is a synthetic organic compound that belongs to the class of amides This compound features a naphthalene ring, a trifluoromethyl group, and a propyl chain, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, trifluoromethylbenzene, and propylamine.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including alkylation, acylation, and amide formation, to produce intermediate compounds.
Final Product Formation: The intermediate compounds are then subjected to further reactions, such as reduction or oxidation, to yield the final product, ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction efficiency and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield ketones, aldehydes, or carboxylic acids.
Reduction: May produce alcohols, amines, or hydrocarbons.
Substitution: May result in the formation of new amides, esters, or other substituted derivatives.
Scientific Research Applications
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide include:
Naphthalene Derivatives: Compounds with a naphthalene ring structure.
Trifluoromethylbenzene Derivatives: Compounds with a trifluoromethyl group attached to a benzene ring.
Amides: Compounds with an amide functional group.
Uniqueness
The uniqueness of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22F3NO |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylpropyl]-3-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C23H22F3NO/c1-2-21(20-12-6-9-17-8-3-4-11-19(17)20)27-22(28)14-13-16-7-5-10-18(15-16)23(24,25)26/h3-12,15,21H,2,13-14H2,1H3,(H,27,28)/t21-/m1/s1 |
InChI Key |
NVEUTAILVQWGRY-OAQYLSRUSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)
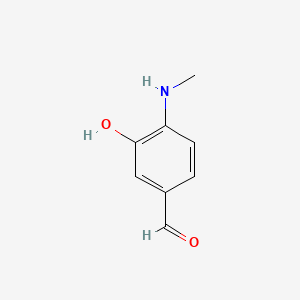
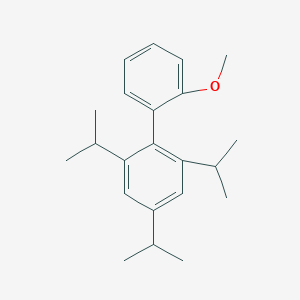
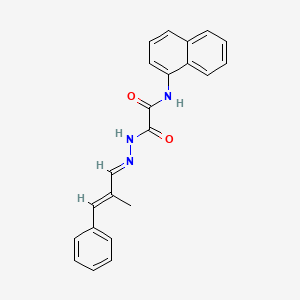
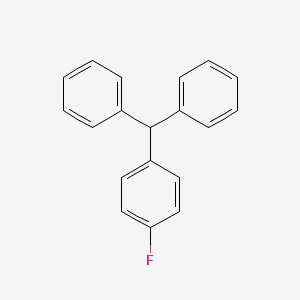
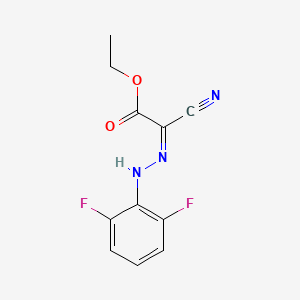
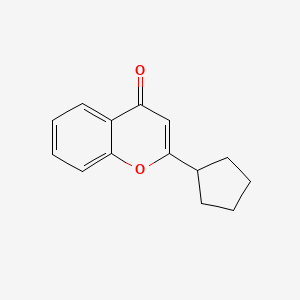
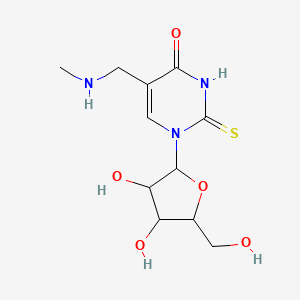
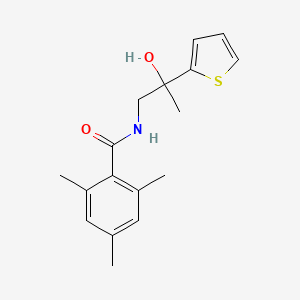
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)
![4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)


![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14120389.png)
